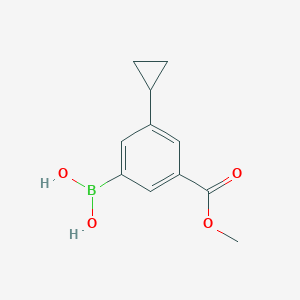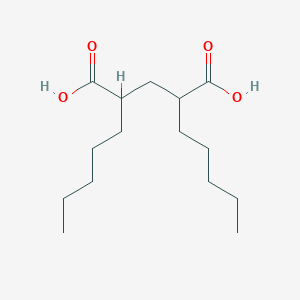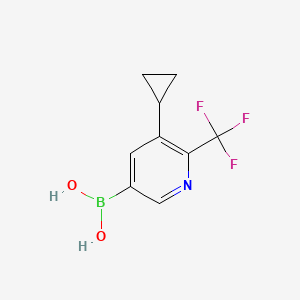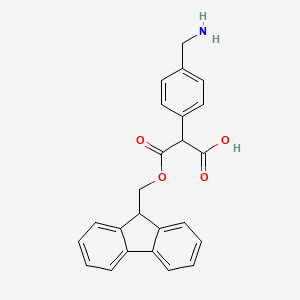
1-Decanol, 7,7,8,8,9,9,10,10,10-nonafluoro-5-iodo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Decanol, 7,7,8,8,9,9,10,10,10-nonafluoro-5-iodo- is a fluorinated alcohol compound with the molecular formula C10H16F9IO. This compound is characterized by the presence of a long carbon chain with multiple fluorine atoms and an iodine atom, making it a unique and interesting molecule for various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Decanol, 7,7,8,8,9,9,10,10,10-nonafluoro-5-iodo- typically involves the following steps:
Hydroxylation: The hydroxyl group (-OH) is introduced through hydroxylation reactions, often using reagents like hydrogen peroxide (H2O2) or osmium tetroxide (OsO4).
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination and iodination processes, utilizing specialized equipment to handle the highly reactive fluorine and iodine species. The production process must ensure high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Decanol, 7,7,8,8,9,9,10,10,10-nonafluoro-5-iodo- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The iodine atom can be reduced to form the corresponding hydrocarbon using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: NaBH4, LiAlH4
Substitution: Nucleophiles like sodium azide (NaN3), potassium cyanide (KCN)
Major Products
Oxidation: Carbonyl compounds (e.g., aldehydes, ketones)
Reduction: Hydrocarbons
Substitution: Compounds with substituted functional groups
Applications De Recherche Scientifique
1-Decanol, 7,7,8,8,9,9,10,10,10-nonafluoro-5-iodo- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in biological assays and as a probe for studying biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and lubricants.
Mécanisme D'action
The mechanism of action of 1-Decanol, 7,7,8,8,9,9,10,10,10-nonafluoro-5-iodo- involves its interaction with molecular targets through its fluorinated and iodinated functional groups. The fluorine atoms can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes, while the iodine atom can participate in halogen bonding interactions. These interactions can affect various molecular pathways and biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Decanol, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,-heptadecafluoro-
- 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Nonadecafluoro-1-decanol
- 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluoro-1-decanethiol
Uniqueness
1-Decanol, 7,7,8,8,9,9,10,10,10-nonafluoro-5-iodo- is unique due to the presence of both fluorine and iodine atoms in its structure. This combination imparts distinct chemical and physical properties, such as high lipophilicity and the ability to form halogen bonds, making it valuable for various scientific and industrial applications.
Propriétés
Numéro CAS |
116486-78-3 |
|---|---|
Formule moléculaire |
C10H12F9IO |
Poids moléculaire |
446.09 g/mol |
Nom IUPAC |
7,7,8,8,9,9,10,10,10-nonafluoro-5-iododecan-1-ol |
InChI |
InChI=1S/C10H12F9IO/c11-7(12,5-6(20)3-1-2-4-21)8(13,14)9(15,16)10(17,18)19/h6,21H,1-5H2 |
Clé InChI |
WAKUXSKQHJFZNX-UHFFFAOYSA-N |
SMILES canonique |
C(CCO)CC(CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



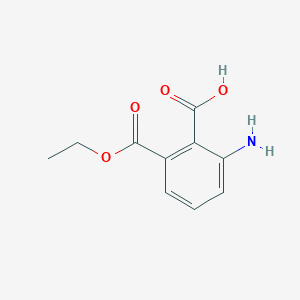
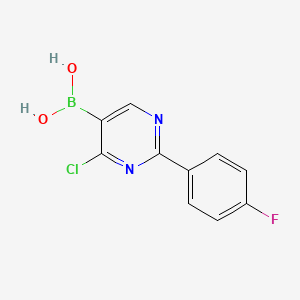
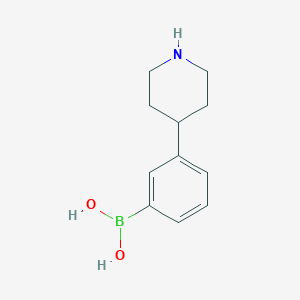
![{4-[5-(1,3-Dioxan-2-yl)-2-methoxyphenoxy]phenyl}methanol](/img/structure/B14074244.png)
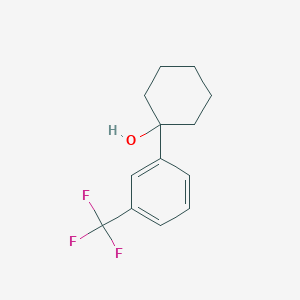
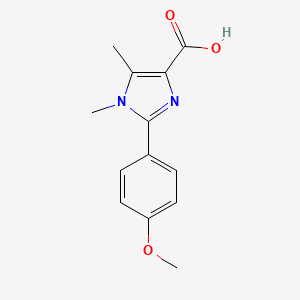
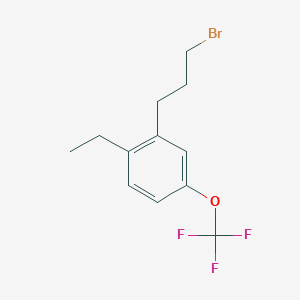
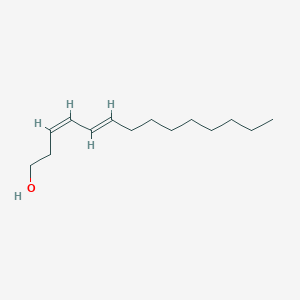
![1-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-ethyl-5-fluoro-2-methoxybenzene](/img/structure/B14074272.png)
